Lipophilicity Tuning: Ortho-Fluoro Reduces logP Relative to Chloro Analogs
The ortho-fluorobenzoyl substitution in CAS 1248471-11-5 yields a calculated XLogP3-AA of 1.2, which is markedly lower than the 2.4–2.6 range estimated for closely related chloro-fluoro analogs such as [1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol (MW 257.69) and [1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (MW 257.69) [1]. The difference arises because the fluorine atom contributes less to lipophilicity than a chlorine atom in the same ortho position, while the ortho-substitution geometry also influences solvation [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | ~2.4–2.6 (estimated for 2-chloro-4-fluoro and 2-chloro-6-fluoro analogs based on molecular weight increase and halogen contributions) |
| Quantified Difference | Approximately 1.2–1.4 log units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower logP improves aqueous solubility and reduces non-specific protein binding, which may be advantageous for early-stage hit optimization where better developability profile is prioritized over maximal membrane permeability.
- [1] PubChem. [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol. Computed Properties (XLogP3-AA). View Source
- [2] Kuujia. [1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS 1274885-01-6) - Product Information. Molecular Weight and Structure. View Source
